4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid
Overview
Description
4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a nitrobenzoic acid core with a methylated tetrahydropyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. One common method involves the reaction of tetrahydropyran with methylamine under controlled conditions to form the methylated tetrahydropyran intermediate . This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-tetrahydropyran: A simpler compound with a similar tetrahydropyran structure but lacking the nitrobenzoic acid moiety.
Methyl tetrahydro-2H-pyran-4-carboxylate: Another related compound used in organic synthesis.
Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran: Known for its applications in fragrance and flavor industries.
Uniqueness
What sets 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid apart is its combination of a nitrobenzoic acid core with a methylated tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. Its unique structural features, which include a nitrobenzoic acid core and a methylated tetrahydropyran moiety, suggest potential biological activities worth investigating.
Chemical Structure and Properties
- Molecular Formula : C12H17N3O5
- Molecular Weight : 285.28 g/mol
- CAS Number : 1219967-27-7
The compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity involved in inflammatory pathways, which could lead to anti-inflammatory effects. The nitro group can undergo reduction to form an amine derivative, potentially altering its biological activity and enhancing therapeutic effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives of nitrobenzoic acids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in animal models .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar activities. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies and Research Findings
-
Study on Inflammatory Response :
- A study investigated the effects of nitrobenzoic acid derivatives on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[methyl(oxan-4-ylmethyl)amino]-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-15(9-10-4-6-21-7-5-10)12-3-2-11(14(17)18)8-13(12)16(19)20/h2-3,8,10H,4-7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYPCWELQHXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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